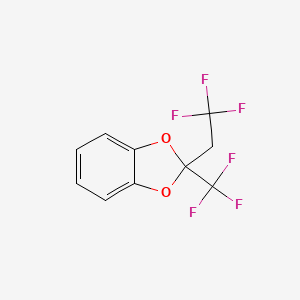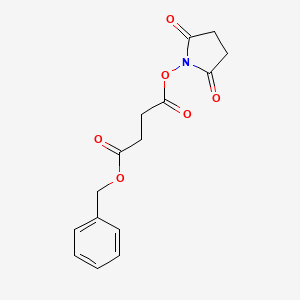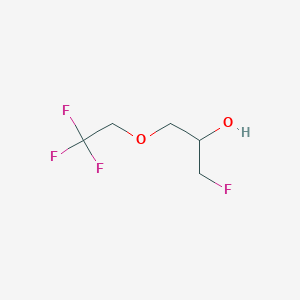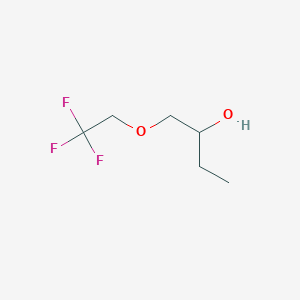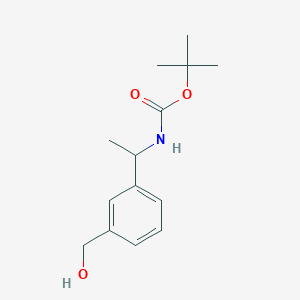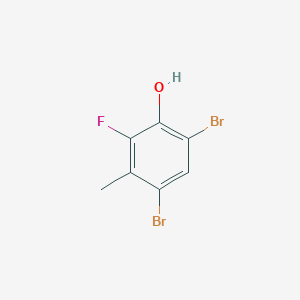
4,6-Dibromo-2-fluoro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-fluoro-3-methylbenzene (DFMB) is a highly reactive organic compound that falls in the category of halogenated benzene derivatives . It is a solid substance with a molecular weight of 283.92 .
Molecular Structure Analysis
The molecular structure of 4,6-Dibromo-2-fluoro-3-methylbenzene consists of a benzene ring with two bromine atoms, one fluorine atom, and one methyl group attached to it . The InChI code for this compound is1S/C7H5Br2FO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 . Physical And Chemical Properties Analysis
4,6-Dibromo-2-fluoro-3-methylbenzene is a solid substance with a molecular weight of 283.92 . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4,6-Dibromo-2-fluoro-3-methylbenzene serves as an intermediate in the synthesis of various chemical compounds due to its unique structural properties. Its application in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials such as flurbiprofen, showcases its importance in pharmaceutical production. A practical synthesis method for 2-Fluoro-4-bromobiphenyl from 4,6-Dibromo-2-fluoro-3-methylbenzene has been developed, highlighting its role in overcoming challenges related to cost and safety in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Safety
The review on novel brominated flame retardants, including derivatives of 4,6-Dibromo-2-fluoro-3-methylbenzene, outlines their occurrence in indoor air, dust, consumer goods, and food. This research underscores the significance of understanding the environmental fate, toxicity, and regulatory status of such compounds. It also identifies substantial knowledge gaps in the occurrence and impacts of certain brominated compounds, indicating a critical need for further research in this area (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Materials Development
Fluorinated liquid crystals, including those synthesized from 4,6-Dibromo-2-fluoro-3-methylbenzene, have been extensively studied for their unique properties and applications. The critical review on fluorinated liquid crystals illustrates how the incorporation of fluorine atoms, akin to those in 4,6-Dibromo-2-fluoro-3-methylbenzene, can dramatically alter the physical properties of materials. This alteration facilitates the development of advanced materials for a wide range of applications, including display technologies and nanotechnology (Hird, 2007).
Luminescent Materials and Sensing Applications
Nanostructured luminescent micelles, potentially utilizing derivatives of 4,6-Dibromo-2-fluoro-3-methylbenzene, have shown promise as "functional materials" for sensing various explosives. This research highlights the capacity of such micelles to act as efficient sensors for hazardous materials, demonstrating the broader implications of 4,6-Dibromo-2-fluoro-3-methylbenzene derivatives in safety and security technologies (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dibromo-2-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTWYRXZVLUKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-fluoro-3-methylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

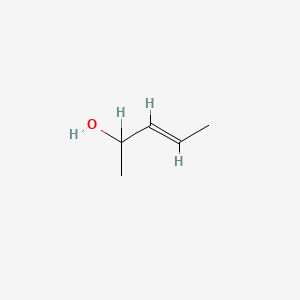
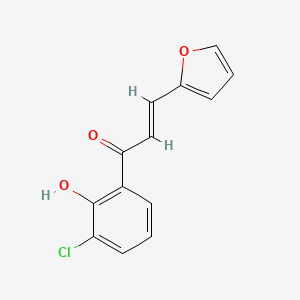
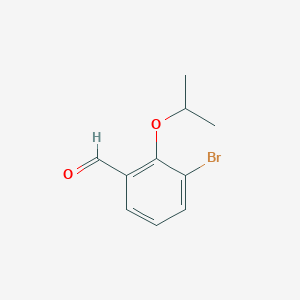

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)

